2,4-Diethylpyridine

Chemical Engineering Separation Science Physical Chemistry

2,4-Diethylpyridine is a nitrogen-containing heterocyclic aromatic compound within the alkylpyridine subclass. It is characterized by ethyl substituents at the 2- and 4-positions of the pyridine ring.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 626-21-1
Cat. No. B15248857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethylpyridine
CAS626-21-1
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)CC
InChIInChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3
InChIKeyZZNHVWPSIBWAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethylpyridine (CAS 626-21-1): Critical Physical Properties and Research-Grade Specifications for Procurement


2,4-Diethylpyridine is a nitrogen-containing heterocyclic aromatic compound within the alkylpyridine subclass. It is characterized by ethyl substituents at the 2- and 4-positions of the pyridine ring . As a liquid at ambient conditions, it serves as a fundamental building block and ligand in organic synthesis, catalysis, and the preparation of advanced polymeric materials [1]. Its unique substitution pattern confers distinct physicochemical and reactivity profiles that differentiate it from other diethylpyridine isomers, directly impacting its utility in specialized research and industrial applications.

Why 2,4-Diethylpyridine (CAS 626-21-1) Cannot Be Replaced by Other Diethylpyridine Isomers in Critical Applications


Despite sharing the same molecular formula (C9H13N) and nominal molecular weight, the 2,4-, 2,6-, and 3,5-diethylpyridine isomers exhibit starkly different physical properties and chemical behaviors. The specific positioning of the ethyl groups on the pyridine ring alters the compound's electron density distribution, steric hindrance, and intermolecular forces [1]. Consequently, these isomers cannot be used interchangeably in processes reliant on precise boiling points for separation, specific basicity for extraction or catalysis, or defined reactivity in polymerization and coordination chemistry. The following quantitative evidence demonstrates the unique profile of the 2,4-isomer, underscoring the necessity for its targeted procurement over its analogs.

Quantitative Differentiation of 2,4-Diethylpyridine (CAS 626-21-1): A Comparative Analysis for Scientific Selection


Boiling Point Differentiation: Enabling Precise Distillation and Separation from Isomers

2,4-Diethylpyridine possesses a distinct boiling point that falls between the 2,6- and 3,5- isomers, providing a quantifiable basis for separation and purification strategies. Specifically, 2,4-diethylpyridine exhibits a boiling point of 187.5±0.0 °C at 760 mmHg . In contrast, 2,6-diethylpyridine boils at 176.6±9.0 °C , and 3,5-diethylpyridine boils at a significantly higher 209.4±9.0 °C under identical conditions .

Chemical Engineering Separation Science Physical Chemistry

Basicity (pKa) Profile: Defining Reactivity in Acid-Base and Extraction Processes

The basicity of 2,4-diethylpyridine is a key determinant of its behavior in protonation, coordination, and liquid-liquid extraction. Its strongest basic pKa is reported as 6.31 [1]. This places its basicity in an intermediate range relative to its analogs: it is more basic than unsubstituted pyridine (pKa ~5.2) and the 3,5-isomer (pKa 6.03) [2], but less basic than the 2,6-isomer (predicted pKa 6.56±0.10) .

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Superior Polymerization Outcome: The 2,4-Substitution Pattern Yields Highest Molecular Weight Bio-based Polyesters

In a direct comparative study of enzymatic polymerization using pyridine-based dicarboxylates derived from the parent isomers, the 2,4-diethyl pyridinedicarboxylate monomer led to the formation of polyesters with significantly higher molecular weights compared to its 2,5- and 2,6-analogs. When polymerized with 1,8-octanediol in diphenyl ether, the 2,4-derivative produced polymers with a number-average molecular weight (Mn) of 14.3 kDa and a weight-average molecular weight (Mw) of 32.1 kDa [1].

Polymer Chemistry Materials Science Green Chemistry

Density and Liquid Handling: Differentiated Physical State for Formulation and Process Design

2,4-Diethylpyridine exhibits a higher liquid density compared to its positional isomers. Its reported density is 0.9338 g/cm³ , while the densities of 2,6-diethylpyridine and 3,5-diethylpyridine are both estimated at 0.9±0.1 g/cm³ .

Process Chemistry Formulation Science Chemical Engineering

Targeted Research and Industrial Application Scenarios for 2,4-Diethylpyridine (CAS 626-21-1)


Development of High-Molecular-Weight Bio-based Polyesters

For materials science and green chemistry groups developing sustainable alternatives to petroleum-derived plastics, 2,4-diethylpyridine is the critical starting material. Its conversion to 2,4-diethyl pyridinedicarboxylate has been proven to yield polyesters with superior molecular weight (Mn = 14.3 kDa, Mw = 32.1 kDa) compared to its 2,5- and 2,6-isomers when polymerized enzymatically with 1,8-octanediol . This specific substitution pattern is non-negotiable for achieving the desired polymer properties.

Precise Separation and Purification of Isomer Mixtures

In synthetic organic chemistry, reactions yielding mixtures of alkylpyridines require efficient separation. The boiling point of 2,4-diethylpyridine (187.5 °C) is uniquely positioned between that of 2,6-diethylpyridine (176.6 °C) and 3,5-diethylpyridine (209.4 °C) . This quantifiable difference enables researchers to design precise fractional distillation protocols for the isolation of the target 2,4-isomer with high purity from complex reaction mixtures.

Design of Moderately Basic Ligands and Catalysts

Researchers in catalysis and coordination chemistry who require a ligand with moderate, well-defined basicity should procure 2,4-diethylpyridine. Its pKa of 6.31 provides a distinct advantage over the more basic 2,6-isomer (pKa 6.56) and the less basic 3,5-isomer (pKa 6.03) . This intermediate basicity profile is ideal for tuning the electronic properties of transition metal complexes without causing unwanted deprotonation or substrate decomposition, a common issue with stronger bases.

Process Engineering for Liquid Handling and Formulation

For process development and formulation studies, the higher density of 2,4-diethylpyridine (0.9338 g/cm³) compared to its isomers (0.9 g/cm³) is a quantifiable parameter that influences equipment design and safety calculations . This property can affect mixing dynamics, phase separation in biphasic systems, and storage requirements, making it a crucial data point for engineers scaling up reactions or formulating products.

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